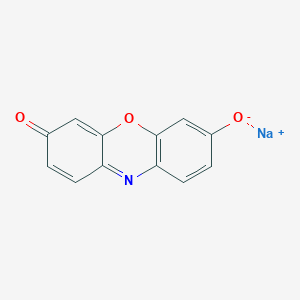

CID 24206720

Descripción

Propiedades

Número CAS |

34994-50-8 |

|---|---|

Fórmula molecular |

C12H7NNaO3 |

Peso molecular |

236.18 g/mol |

Nombre IUPAC |

sodium 7-oxophenoxazin-3-olate |

InChI |

InChI=1S/C12H7NO3.Na/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H; |

Clave InChI |

VYVDFIMNWPNPTO-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

SMILES canónico |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.[Na] |

Otros números CAS |

34994-50-8 |

Pictogramas |

Irritant |

Sinónimos |

7-Hydroxy-3H-phenoxazin-3-one Sodium Salt; Sodium Resorufin; |

Origen del producto |

United States |

Origin As a Fluorogenic Product of Resazurin in Biological Systems

Resorufin (B1680543) sodium salt is the highly fluorescent, pink-colored product resulting from the reduction of the weakly fluorescent, blue dye resazurin (B115843). wikipedia.orgresearchgate.net This transformation is a cornerstone of its application in biological research, as it is primarily driven by the metabolic activity of living cells. mdpi.combiorender.com

The conversion of resazurin to resorufin is an irreversible reduction reaction mediated by various intracellular enzymes. nih.govresearchgate.net These enzymes, including cytosolic, microsomal, and mitochondrial dehydrogenases or reductases such as diaphorase, utilize reducing equivalents like NADPH or NADH to reduce resazurin. wikipedia.orgmdpi.comscielo.brnih.gov Because the concentration of these reducing agents is indicative of the metabolic state of the cell, the rate of resorufin formation directly correlates with cellular viability and metabolic function. mdpi.commdpi.com Once produced, resorufin is released from the cells into the surrounding culture medium. mdpi.comresearchgate.net This extracellular accumulation allows for convenient and non-invasive measurement of its fluorescence. In some instances, resorufin can be further reduced to the colorless and non-fluorescent dihydroresorufin. researchgate.netnih.gov

This enzymatic conversion forms the basis of widely used cell viability and cytotoxicity assays, often referred to as the resazurin assay or by trade names like Alamar Blue. wikipedia.orgmdpi.comnih.gov The fundamental principle is that metabolically active, viable cells will reduce resazurin, leading to a quantifiable increase in the fluorescence of the sample, which is directly proportional to the number of living cells. mdpi.com

Significance As a Fluorescent Probe in Diverse Academic Disciplines

The intense fluorescence of resorufin (B1680543) sodium salt is the primary reason for its widespread use as a probe in biochemistry, cell biology, microbiology, and drug development. mdpi.combohrium.com Its excellent optical properties, including a high fluorescence quantum yield and long excitation and emission wavelengths, make it an ideal fluorophore for various detection methods. researchgate.netrsc.org

Resorufin's utility extends far beyond just measuring cell viability. It serves as the core component in the design of "turn-on" fluorescent probes for a multitude of analytes. rhhz.net In these applications, a non-fluorescent resorufin derivative is synthesized to react specifically with a target molecule. This reaction liberates free resorufin, causing a significant increase in fluorescence that signals the presence of the analyte. This strategy has been successfully employed to develop probes for detecting enzymes, reactive oxygen species (ROS), reactive nitrogen species (RNS), reactive sulfur species (RSS), and various ions. bohrium.com

For instance, resorufin-based probes have been designed to visualize biogenic amines in living cells and zebrafish. researchgate.netrsc.orgnih.gov Other derivatives have been created to detect specific enzyme activities, such as those of nitroreductase or cytosolic phospholipase A2, which are relevant in cancer imaging and for screening drug-resistant infections. caymanchem.commoleculardepot.comnih.gov The versatility of resorufin also allows for its use in super-resolution fluorescence imaging techniques like STED microscopy. nih.gov

Below is a table summarizing the key optical properties of Resorufin:

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~570 nm | caymanchem.com |

| Emission Maximum (λem) | ~585 nm | nih.gov |

| Molar Absorptivity | High | researchgate.net |

| Fluorescence Quantum Yield | High | researchgate.net |

| Color | Pink/Red | mdpi.com |

Note: Exact excitation and emission maxima can vary slightly depending on the solvent and pH. mdpi.comnih.gov

Historical Trajectory of Resorufin Derivatives in Bioanalytical Methodologies

Spectroscopic Characteristics and Photophysical Mechanisms

The fluorescence of resorufin is a key feature, characterized by its strong emission in the red region of the visible spectrum. This property, along with its high quantum yield, makes it an excellent candidate for sensitive detection methods. rsc.orgnih.gov

In aqueous solutions, resorufin exhibits distinct excitation and emission maxima that are crucial for its detection and quantification. At a neutral pH, the excitation maximum is typically observed between 563 nm and 570 nm, while the emission maximum is found in the range of 580 nm to 590 nm. wikipedia.orgbiosynth.com These spectral properties can be influenced by the specific buffer and solvent conditions. For instance, in phosphate-buffered saline (PBS) at pH 7.4, the excitation maximum is around 570 nm with an emission peak at approximately 585 nm. nih.gov

Table 1: Excitation and Emission Maxima of Resorufin in Aqueous Environments

| Condition | Excitation Maximum (nm) | Emission Maximum (nm) | Source(s) |

|---|---|---|---|

| Circum-neutral pH | 530-570 | 580-590 | wikipedia.org |

| Aqueous Solution | 563 | 587 | biosynth.com |

| PBS (pH 7.4) | ~570 | ~585 | nih.gov |

| Aqueous Solution | 570 | 580 | caymanchem.comcaymanchem.com |

The fluorescence and absorption properties of resorufin are significantly dependent on the pH of the surrounding medium. The anionic form of resorufin, which predominates in neutral to basic conditions (pH > 7.0), is strongly fluorescent. bioone.orgfx361.cc As the pH decreases into the acidic range, the fluorescence intensity progressively diminishes, with almost no fluorescence detected at a pH below 4. bioone.org This quenching of fluorescence at lower pH is attributed to the protonation of the oxygen atom in the resorufin molecule. bioone.org

The absorption spectrum of resorufin also undergoes changes with varying pH. In the pH range of 7.5 to 12, the absorption spectrum remains relatively stable. bioone.org However, at a pH below this range, the absorption decreases, and a new band appears at approximately 485 nm. bioone.org The pKa value for this transition, which corresponds to the protonation of the oxygen, has been determined to be around 5.8. bioone.org

The fluorescence lifetime of resorufin sodium salt also exhibits a clear dependence on pH. In a 0.1M phosphate (B84403) buffer, the intensity-averaged lifetime increases by over 3 nanoseconds as the pH rises from 2 to 10, with the most significant change occurring between pH 4 and 8. researchgate.net

The fluorescence of resorufin can be quenched through various mechanisms. As mentioned, protonation at low pH is a primary cause of fluorescence quenching. bioone.orgfx361.cc Interactions with certain metal ions can also lead to either quenching or enhancement of its fluorescence. scbt.com

Photostability is an important consideration for any fluorescent probe. Resorufin is known to have good stability and is resistant to photobleaching, which contributes to its utility in various applications. rsc.org However, under certain conditions, such as in the presence of a suitable electron donor like NADH and exposure to visible light, resorufin can undergo photosensitized reduction. nih.gov This process can lead to the formation of a semiquinoneimine-type anion radical. nih.gov The triplet state of resorufin can also be deactivated by an electron transfer process in the presence of certain amino acids. conicet.gov.ar

Redox Chemistry and Interconversion Pathways

The redox activity of resorufin is central to its use in assays for metabolic activity. It participates in a two-step redox system involving its precursor, resazurin, and its reduced form, dihydroresorufin.

Resazurin, a blue and weakly fluorescent dye, can be irreversibly reduced to the highly fluorescent, pink-colored resorufin. wikipedia.orgresearchgate.net This reduction is a key process in cell viability assays, as it is mediated by metabolically active cells. wikipedia.orgnih.gov Specifically, intracellular enzymes such as diaphorases, which are present in the mitochondria and cytoplasm, utilize reductants like NADH or NADPH to carry out this conversion. wikipedia.orgnih.gov The rate of this irreversible reaction is proportional to the aerobic respiration of the cells, making it a reliable indicator of cellular metabolic activity. wikipedia.orgnih.govresearchgate.netd-nb.inforesearchgate.net

Resorufin can be further reduced to dihydroresorufin (also known as hydroresorufin). wikipedia.orgresearchgate.net This reaction is reversible and results in a colorless and non-fluorescent compound. wikipedia.orgresearchgate.net The redox potential of the resorufin/dihydroresorufin pair is approximately -51 mV versus the standard hydrogen electrode at pH 7.0. wikipedia.org The reduction of resorufin to dihydroresorufin is a two-electron process that also involves two protons. researchgate.net When the redox potential of the environment increases, dihydroresorufin is oxidized back to resorufin, restoring the fluorescence. wikipedia.org This reversible interconversion is crucial for monitoring the redox state of a system and has been studied using techniques like cyclic voltammetry. researchgate.netresearchgate.netnih.gov The process is described as a surface-controlled electrochemical reaction. nih.gov

Oxidative Conversion Processes in Enzyme-Catalyzed Reactions

Resorufin is the highly fluorescent product of the enzymatic oxidation of non-fluorescent or weakly fluorescent substrates. nih.gov A primary example is the conversion of 10-acetyl-3,7-dihydroxyphenoxazine, commonly known as Amplex® Red, into resorufin. nih.govresearchgate.net This reaction is frequently catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). nih.govacs.org The process serves as a widely used assay for detecting and quantifying H₂O₂ in biological systems. researchgate.net

The mechanism involves the one-electron oxidation of the substrate. researchgate.net In the Amplex® Red/HRP system, the reaction proceeds via the formation of an Amplex® Red-derived radical species, which then disproportionates to yield resorufin. researchgate.net While H₂O₂ is the most common oxidant in these assays, studies have shown that other oxidants, such as peroxynitrite, can also lead to the formation of resorufin, particularly in the presence of HRP. nih.gov This indicates that the assay is not entirely specific to H₂O₂ and that peroxidases can catalyze the oxidation of the substrate by other molecules. nih.gov

Another significant enzyme-catalyzed process involves the redox cycling of resorufin itself, driven by enzymes like rat liver microsomal NADPH-cytochrome P450 reductase. nih.gov In this process, the reduction of resorufin by the reductase initiates a cycle where the reduced form is reoxidized. nih.gov This cycling consumes NADPH and molecular oxygen (O₂) and results in the formation of hydrogen peroxide, with a stoichiometric relationship of 1:1:1 between NADPH consumed, O₂ consumed, and H₂O₂ formed. nih.gov The mechanism suggests that during the reoxidation of the reduced resorufin, O₂ is converted to H₂O₂ via a superoxide (B77818) anion intermediate. nih.gov This redox cycling can lead to an overestimation of H₂O₂ in some assay systems. nih.gov

Below is a summary of key enzymatic systems involved in resorufin-related oxidative conversions.

| Enzyme System | Substrate(s) | Oxidant(s) | Product(s) | Key Mechanistic Feature |

| Horseradish Peroxidase (HRP) | Amplex® Red | Hydrogen Peroxide (H₂O₂), Peroxynitrite | Resorufin | Catalyzes the oxidation of a non-fluorescent substrate to fluorescent resorufin. nih.govresearchgate.net |

| NADPH-Cytochrome P450 Reductase | Resorufin, NADPH | Molecular Oxygen (O₂) | Reduced Resorufin, NADP+, Hydrogen Peroxide (H₂O₂) | Initiates a redox cycling reaction where resorufin is reduced and reoxidized, generating superoxide and H₂O₂. nih.gov |

| Mitochondrial Dehydrogenases | Resazurin, NADH, NADPH | - | Resorufin | Reduces resazurin to the fluorescent resorufin, indicating metabolic activity. researchgate.netwikipedia.org |

Intermolecular Interactions and Solvation Dynamics

The fluorescence properties of resorufin are highly sensitive to its local environment, a characteristic governed by its intermolecular interactions, particularly with solvent molecules.

Analysis of Solvent-Solute Hydrogen Bond Dynamics

Resorufin is an effective probe for studying the dynamics of solvation through hydrogen bonding. caymanchem.com In protic solvents, resorufin can exist in two distinct forms: one that is hydrogen-bonded to the solvent and one that is not. aip.org These two forms are in equilibrium in the ground state, but the equilibrium shifts towards the non-bonded form in the excited state. aip.org This difference results in distinct absorption and emission peaks in solvents capable of strong hydrogen bonding. caymanchem.com

Research has focused on the direct, time-resolved measurement of the lifetime of hydrogen bonds between resorufin and various solvents. aip.org Studies using solvents such as ethanol, ethylene (B1197577) glycol, and 1,3-butanediol (B41344) have shown that the rate of hydrogen-bond breaking is strongly influenced by the dynamics of the solvent itself. aip.org This process is not well-described by the solvent's viscosity; instead, it correlates more closely with the solvent's dielectric relaxation time. aip.org A proposed multistep model for the bond-breaking process suggests that the hydrogen bond first breaks to form a "dangling" bond that is poorly solvated and has a high probability of recombining. aip.org The product is stabilized only after the solvent's hydrogen-bond network reorganizes to accommodate this "dangling" bond, a reorganization that also dictates the dielectric relaxation time. aip.org

Molecular dynamics simulations have further elucidated these interactions. For instance, in dimethyl sulfoxide (B87167) (DMSO), specific hydrogen bonds form between the solvent and resorufin molecules. pitt.edu These strong, specific associations are critical in determining the rotational dynamics of the solute. hbni.ac.in

The table below summarizes findings from studies of resorufin in different solvent environments.

| Solvent(s) | Key Observation | Reference |

| Ethanol, Ethylene glycol, 1,3-butanediol | Hydrogen-bond breaking dynamics correlate with solvent dielectric relaxation time, not viscosity. | aip.org |

| Formamide/Dimethylformamide mixtures | Established that resorufin exists in equilibrium between a non-bonded and a singly hydrogen-bonded form. | aip.org |

| Dimethyl sulfoxide (DMSO) | Molecular dynamics simulations show the formation of specific hydrogen bonds between DMSO and resorufin. | pitt.edu |

| Aqueous and Methanolic Electrolyte Solutions | Resorufin anion is strongly solvated, and its rotational dynamics reflect the collective motion of the hydrogen-bonded network. |

Fluorescence Lifetime-Based pH Sensing in Heterogeneous Media

The sensitivity of resorufin's fluorescence to its environment makes it a valuable tool for pH sensing, particularly when using fluorescence lifetime measurements. universityofgalway.ieresearchgate.net Unlike intensity-based methods, fluorescence lifetime is less susceptible to artifacts from excitation source fluctuations, light scattering, and photobleaching. universityofgalway.ieresearchgate.net

The fluorescence lifetime of resorufin sodium salt exhibits a significant dependence on pH. universityofgalway.ie In a 0.1M phosphate buffer, the intensity-averaged lifetime shows an increase of more than 3 nanoseconds (ns) as the pH rises from 2 to 10. universityofgalway.ieresearchgate.net The most substantial portion of this change, approximately 90%, occurs in the pH range of 4 to 8, making it particularly useful for biological and clinical applications. universityofgalway.ieresearchgate.net This fluorescence is not quenched by common ions like chloride or by dissolved oxygen and is unaffected by the ionic strength of the buffer. universityofgalway.ieresearchgate.net

Resorufin has been successfully incorporated into heterogeneous media, such as sol-gel matrices, for sensor development. universityofgalway.ieresearchgate.net When embedded in sol-gels made from tetra-methoxysilane (TMOS), the dye retains its pH sensitivity, showing a fluorescence lifetime increase of approximately 2 ns over the pH range of 6 to 8. universityofgalway.ieresearchgate.net This demonstrates the feasibility of using resorufin for pH sensing in solid or semi-solid, non-uniform environments. researchgate.net However, challenges such as the leaching of the dye at higher pH values have been noted, prompting further research into more robust matrices, like cross-linking the silica (B1680970) gel with poly(vinyl alcohol) (PVA). universityofgalway.ieresearchgate.net

The following table presents research findings on the fluorescence lifetime of resorufin at various pH levels.

| pH Range | Observed Change in Fluorescence Lifetime (τ) | Medium |

| 2 - 10 | > 3 ns increase | 0.1M Phosphate Buffer |

| 4 - 8 | Accounts for 90% of the total lifetime change | 0.1M Phosphate Buffer |

| 6 - 8 | ~ 2 ns increase | 0.1M Phosphate Buffer |

| 6 - 8 | ~ 2 ns increase | Sol-gel Matrix |

Enzymatic Activity Quantification and Characterization

The unique spectral properties of resorufin, including its long-wavelength emission, make it an ideal reporter molecule in enzyme assays, minimizing interference from autofluorescence inherent in biological samples.

Probes for Oxidoreductase Systems

Resorufin-based assays are extensively used to probe the activity of oxidoreductase enzymes, which play critical roles in cellular metabolism and detoxification.

The activity of dehydrogenases, enzymes that oxidize a substrate by transferring hydrogen to an acceptor like NAD⁺ or NADP⁺, can be quantified using a coupled enzyme assay system involving diaphorase. nih.gov In this system, diaphorase utilizes the NADH or NADPH produced by the primary dehydrogenase to reduce a non-fluorescent substrate, resazurin, to the highly fluorescent resorufin. wikipedia.orgbiotium.com This red-shifted fluorescent signal (excitation ~540 nm, emission ~590 nm) avoids the spectral region where many library compounds fluoresce, thus reducing interference in high-throughput screening. nih.gov This method allows for the sensitive detection of NADH or NADPH levels and, consequently, the activity of any enzyme that produces these cofactors. wikipedia.orgnih.gov

Table 1: Characteristics of Resorufin-Based Dehydrogenase/Diaphorase Assay

| Feature | Description | Reference |

|---|---|---|

| Principle | Diaphorase-catalyzed reduction of resazurin to resorufin by NADH/NADPH. | nih.gov |

| Substrate | Resazurin | biotium.com |

| Product | Resorufin | wikipedia.org |

| Detection | Fluorescence (Ex: ~540-570 nm, Em: ~585-590 nm) | nih.govwikipedia.org |

Alkoxy-substituted resorufin derivatives are widely employed as specific substrates for various cytochrome P450 (CYP) isoforms, a superfamily of enzymes involved in drug metabolism and the detoxification of foreign compounds. nih.gov The O-dealkylation of these substrates by CYP enzymes yields the fluorescent product resorufin, providing a direct measure of enzyme activity. researchgate.net For instance, ethoxyresorufin is a selective probe for CYP1A1, while pentoxyresorufin (B137128) and benzyloxyresorufin are used to measure the activity of CYP2B1 and CYP3A, respectively. nih.govnih.govmonash.edu The differing specificities of a panel of alkoxyresorufins can be used to create a fingerprint of the CYP isoforms present in a sample, such as rat liver microsomes. nih.gov

Table 2: Alkoxyresorufin Probes for Cytochrome P450 Isoforms

| Alkoxyresorufin Substrate | Primary Target CYP Isoform | Application | Reference |

|---|---|---|---|

| Ethoxyresorufin | CYP1A1 | Measuring CYP1A1 induction by xenobiotics. | nih.govtno.nl |

| Pentoxyresorufin | CYP2B1 | Assessing induction of CYP2B1 by compounds like phenobarbital. | nih.govnih.gov |

| Benzyloxyresorufin | CYP3A | Specific tool for assigning CYP3A induction. | nih.govmonash.edu |

| Methoxyresorufin | CYP1A2 | Used in conjunction with other alkoxyresorufins to determine P450 profiles. | nih.gov |

The measurement of ethoxyresorufin-O-deethylase (EROD) and pentoxyresorufin-O-dealkylation (PROD) activities are standard methods, though inter-laboratory variability can arise from differences in assay protocols, such as buffer type and substrate concentration. tno.nl

Resorufin-based fluorescent probes have been developed for the detection of nitroreductase (NTR) activity. sookmyung.ac.krresearchgate.net NTR is an enzyme that is often overexpressed in hypoxic tumor cells, making it a valuable biomarker. researchgate.netnih.gov These probes typically consist of a resorufin fluorophore linked to a nitroaromatic group. researchgate.netnih.gov In the presence of NTR and a cofactor like NADH, the nitro group is reduced, leading to the release of the highly fluorescent resorufin. sookmyung.ac.kracs.org This "turn-on" fluorescence provides a sensitive and selective method for detecting NTR activity and imaging hypoxic conditions in cells. sookmyung.ac.kracs.org The efficiency of these probes can be tuned by altering the structure of the nitroaryl group. nih.gov

Table 3: Resorufin-Based Probes for Nitroreductase Activity

| Probe Feature | Mechanism | Application | Reference |

|---|---|---|---|

| Design | Resorufin linked to a nitroaromatic quenching group. | Detection of NTR activity, imaging of hypoxic tumor cells. | sookmyung.ac.krresearchgate.netnih.gov |

| Activation | NTR-mediated reduction of the nitro group releases resorufin. | High selectivity and no background signal. | sookmyung.ac.krresearchgate.net |

Glycosidase and Related Hydrolase Substrates

The cleavage of glycosidic bonds by glycosidases can be monitored using resorufin glycosides. nih.gov These substrates are non-fluorescent, but upon enzymatic hydrolysis, they release the fluorescent resorufin aglycone. nih.gov

A fluorogenic substrate, resorufin α-D-glucopyranoside, has been developed for the specific assay of α-glucosidase (GAA). nih.govresearchgate.net The hydrolysis of this substrate by GAA produces glucose and the red-fluorescent resorufin, which emits at a peak of 590 nm. nih.govresearchgate.net This assay has advantages over older methods that use substrates like 4-methylumbelliferyl-α-D-glucopyranoside, as the longer wavelength of resorufin's emission reduces interference from fluorescent compounds often found in screening libraries. nih.govnih.gov Furthermore, the lower pKa of resorufin (~6.0) allows for continuous kinetic assays without the need for a stop solution to adjust the pH for optimal fluorescence. nih.govresearchgate.netsigmaaldrich.com

Table 4: Comparison of Fluorogenic Substrates for Alpha-Glucosidase

| Substrate | Product | Emission Peak | Advantages of Resorufin-based Substrate | Reference |

|---|---|---|---|---|

| Resorufin α-D-glucopyranoside | Resorufin | 590 nm | Reduced interference from library compounds, continuous assay possible. | nih.govresearchgate.net |

This assay has been optimized for high-throughput screening in a 1536-well plate format, facilitating the search for new therapeutic agents. researchgate.net

Lipase (B570770) Activity Monitoring (e.g., Human Pancreatic Lipase)

A resorufin-based fluorescent probe, resorufin lauryl ester (RLE), has been developed for the specific and sensitive detection of human pancreatic lipase (hPL) activity. mdpi.com hPL hydrolyzes the RLE substrate, releasing resorufin and causing a significant, approximately 100-fold, increase in fluorescence at 590 nm. mdpi.comnih.gov This probe demonstrates high selectivity for hPL over other enzymes. mdpi.com

The RLE-based assay has been successfully used for imaging endogenous pancreatic lipase in living systems and for establishing a high-throughput screening platform to identify hPL inhibitors. mdpi.comnih.gov In a screen of drugs and natural products, this assay identified several potent hPL inhibitors. mdpi.com The kinetic parameters for RLE hydrolysis by hPL have been determined, with a Km of 10.36 µM and a Vmax of 0.86 nmol/min/µg hPL. mdpi.com Another similar substrate, 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR), is also used in a kinetic colorimetric assay for pancreatic lipase. nih.gov

Alkaline Phosphatase (ALP) Activity Detection

Resorufin-based assays offer a sensitive method for detecting alkaline phosphatase (ALP) activity. One approach involves a probe that incorporates a self-immolative linker between a phosphate group and resorufin. nih.gov ALP-mediated cleavage of the phosphate group initiates a cascade reaction that releases resorufin, leading to a fluorescent signal. nih.gov This method is suitable for real-time monitoring of endogenous phosphatase activity in living cells. nih.gov

Another facile method for ALP detection utilizes the enzymatic conversion of L-ascorbic acid-2-phosphate (AAP) to L-ascorbic acid by ALP. The produced L-ascorbic acid then reduces the non-fluorescent resazurin to the highly fluorescent resorufin. rsc.orgresearchgate.net The increase in fluorescence is directly proportional to the ALP activity, with a detection limit as low as 0.12 mU/mL. rsc.org This assay has been used to demonstrate the inhibitory effect of sodium orthovanadate on ALP activity. rsc.orgresearchgate.net

Protease Activity Investigations

A universal protease substrate composed of resorufin-labeled casein is available for the sensitive detection of protease activity. sigmaaldrich.com In this assay, proteases cleave the heavily labeled casein, releasing resorufin-labeled peptides. This process alleviates the self-quenching of the fluorescent dye, resulting in a significant increase in fluorescence. thermofisher.com The concentration of these fluorescent peptides in the supernatant is proportional to the proteolytic activity. sigmaaldrich.com

This assay is versatile and can be measured both spectrophotometrically and fluorometrically. sigmaaldrich.com It has been applied to measure yeast proteolytic activity in beer, demonstrating its utility in industrial settings. oup.com The detection limit can be enhanced by using fluorimetric analysis or by extending the incubation time. sigmaaldrich.com

Detection and Imaging of Reactive Biological Species

Resorufin's excellent photophysical properties, including a high fluorescence quantum yield and long-wavelength emission, make it an ideal fluorophore for developing probes to detect various reactive biological species. bohrium.comrsc.org By modifying the 7-hydroxyl group of resorufin, its fluorescence can be quenched. rsc.org A reactive trigger group specific to a target analyte can be attached at this position. The reaction between the trigger and the analyte cleaves the group, releasing the highly fluorescent resorufin and providing a "turn-on" signal. rsc.orgresearchgate.net This strategy has been extensively used to design probes for reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS). bohrium.comrsc.org

Reactive Oxygen Species (ROS) Detection (e.g., Hydroxyl Radicals, Hydrogen Peroxide)

Resorufin-based probes have been developed for the sensitive detection of hydrogen peroxide (H₂O₂), a key ROS molecule. nih.gov A common approach involves using non-fluorescent derivatives of resorufin, such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine). nih.govnih.gov In the presence of horseradish peroxidase (HRP), Amplex Red is oxidized by H₂O₂ to produce the intensely fluorescent resorufin. nih.govnih.gov This enzymatic reaction is highly efficient and allows for the detection of as little as 5 pmol of H₂O₂ in a microplate assay. acs.org

The stoichiometry of the reaction between Amplex Red and H₂O₂ is 1:1. acs.org This assay is a viable method for continuously measuring the extracellular formation of H₂O₂. nih.gov However, it's important to note that other one-electron oxidants can also convert Amplex Red to resorufin, and the assay's specificity can be compromised in systems where other reactive species, such as peroxynitrite, are present. nih.govnih.gov Despite this, the HRP-coupled assay remains a standard for H₂O₂ quantification in many biological and cell-free systems. nih.gov Probes have also been designed to detect other ROS, like the hydroxyl radical, which can be differentiated from species like hypochlorite (B82951) and peroxynitrite. acs.org

| Probe Name/System | Target ROS | Mechanism | Detection Limit | Reference |

| Amplex Red / HRP | Hydrogen Peroxide (H₂O₂) | Enzymatic oxidation of non-fluorescent Amplex Red to fluorescent resorufin. | 5 pmol | acs.org |

| PN600 | Hydroxyl Radical (•OH) | A three-channel probe that can differentiate •OH from other ROS/RNS. | Not specified | acs.org |

Reactive Nitrogen Species (RNS) Detection (e.g., Peroxynitrite)

Peroxynitrite (ONOO⁻) is a highly reactive RNS implicated in various physiological and pathological processes. nih.govtandfonline.com Numerous resorufin-based fluorescent probes have been engineered for its selective detection. nih.govnih.gov These probes typically feature a recognition moiety that reacts specifically with peroxynitrite, triggering the release of resorufin. tandfonline.com

For example, probes have been designed using isatin (B1672199) derivatives or diphenyl phosphate groups as the trigger. tandfonline.comnih.gov Upon reaction with peroxynitrite, the trigger group is cleaved, uncaging the resorufin fluorophore and causing a significant "turn-on" red fluorescence enhancement. nih.govtandfonline.com One such probe, RF-IT-EG, demonstrated a 103-fold increase in fluorescence signal, a rapid response time of 60 seconds, and a low detection limit of 87 nM for peroxynitrite. nih.gov Another probe, RFP, also showed high selectivity for ONOO⁻ over other reactive species and was successfully used for imaging endogenous peroxynitrite in RAW264.7 macrophage cells and in a mouse model of inflammation. nih.gov The development of these probes provides powerful tools for studying the role of peroxynitrite in inflammation and other disease models. nih.govnih.gov

| Probe Name | Recognition Moiety | Detection Limit | Application | Reference |

| RF-IT-EG | Isatin derivative | 87 nM | Imaging endogenous ONOO⁻ in cells and inflamed mouse models. | nih.gov |

| RFP | Not specified | Not specified | Imaging endogenous ONOO⁻ in RAW264.7 cells and inflammatory mice. | nih.gov |

| PN600 | Coumarin derivative | Not specified | Differentiates peroxynitrite from other ROS/RNS in vitro. | acs.org |

| Probe 1 (Su et al.) | Diphenyl phosphate | Not specified | Designed for sensing ONOO⁻ with good water solubility. | tandfonline.com |

Sulfur Species Analysis (e.g., Polysulfides, Thiols)

Resorufin-based probes are also valuable for analyzing reactive sulfur species (RSS), which are crucial in redox signaling and cellular protection. rsc.orgnih.gov Probes have been developed for the specific detection of hydrogen polysulfides (H₂Sₙ) and biological thiols like glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). rsc.orgnih.govrsc.org

For polysulfide detection, a "turn-on" fluorescent probe (Re-SS) was created by combining resorufin with 2-fluoro-5-nitrobenzoic acid. rsc.org The probe's fluorescence is initially quenched. In the presence of H₂Sₙ, a substitution and intramolecular cyclization cascade reaction occurs, releasing the fluorescent resorufin. rsc.orgrsc.org This probe exhibits a linear response to H₂Sₙ in the 0–50 μM range and has a detection limit of 24 nM. rsc.org It has been successfully used to visualize endogenous H₂Sₙ in RAW 246.7 cells. rsc.org

For thiol detection, dual-functional probes have been designed. nih.gov These probes undergo a thiol-triggered nucleophilic substitution, which converts the non-fluorescent probe into the highly fluorescent resorufin. nih.gov This allows for the fluorescence signaling of total thiol compounds. nih.govmdpi.com Some probes are designed to differentiate between different thiols. For instance, one probe connects 7-nitrobenzofurazan with resorufin; reaction with any thiol releases resorufin (detecting total thiols), while the fragment derived from cysteine undergoes a further rearrangement to give a second fluorescent signal, allowing for its distinction from GSH. mdpi.com These probes have detection limits in the nanomolar range and have been applied for thiol sensing and redox homeostasis mapping in living cells. nih.govmdpi.com

| Probe Name | Target Analyte | Mechanism | Detection Limit | Reference |

| Re-SS | Hydrogen Polysulfides (H₂Sₙ) | SₙAr substitution–intramolecular cyclization cascade. | 24 nM | rsc.org, rsc.org |

| Probe 8 (Gao et al.) | Thiols (GSH, Cys) | Nucleophilic substitution releases resorufin; Cys derivative rearranges for a second signal. | GSH: 0.07 µM, Cys: 0.13 µM | mdpi.com |

| Unnamed Thiol Probe | Thiols | Thiol-triggered nucleophilic substitution releases resorufin. | Not specified | nih.gov |

Hypochlorous Acid Sensing

Hypochlorous acid (HOCl) is a potent ROS produced by immune cells to combat pathogens. rsc.org Resorufin-based probes have been developed for its selective detection. rsc.org A novel probe, RT-1, was synthesized based on a carbonodithioate derivative of resorufin. rsc.orgrsc.org This probe is initially non-fluorescent. rsc.org

Upon reaction with hypochlorous acid, the carbonodithioate moiety undergoes oxidative hydrolysis, which regenerates the highly fluorescent and pink-colored resorufin dye. rsc.orgrsc.org This results in a prominent colorimetric and "turn-on" fluorescence signal that is selective for HOCl over other common metal ions, anions, and even other ROS. rsc.orgrsc.org The detection limit of RT-1 for hypochlorous acid was determined to be 2.18 x 10⁻⁹ M (2.18 nM). rsc.org The signaling is rapid, completing within 3 minutes. rsc.org This probe has been successfully used to visualize hypochlorous acid in RAW 264.7 murine macrophages and HeLa cells, demonstrating its utility in monitoring cellular responses involving this specific reactive oxygen species. rsc.orgrsc.org

| Probe Name | Recognition Moiety | Mechanism | Detection Limit | Reference |

| RT-1 | Carbonodithioate | HOCl-induced oxidative hydrolysis regenerates resorufin. | 2.18 nM | rsc.org, rsc.org |

Resorufin Sodium Salt in Microbiological Research

Microbial Cell Viability and Growth Monitoring

The transition from resazurin (B115843) to resorufin (B1680543) serves as a robust indicator for quantifying viable cells. nih.gov The amount of fluorescent resorufin produced is directly proportional to the number of living, metabolically active microorganisms, making it a valuable tool for high-throughput screening and various cytotoxicity and proliferation assays. nih.govzellx.de

Resazurin-based assays are widely employed to monitor the proliferation of both bacteria and fungi. stemcell.comscielo.bravantorsciences.com The method's simplicity, reliability, and sensitivity make it an excellent choice for tracking growth curves and assessing the impact of different conditions on microbial populations. scielo.br Historically, one of the earliest applications of resazurin was to quantify bacterial content and contamination in milk samples, a practice dating back to 1929. wikipedia.orgzellx.de The rate of color change from blue to pink served as an index for the number of bacteria present in the milk. wikipedia.org The assay is suitable for a wide range of microorganisms, including various bacteria and yeast species. stemcell.comzellx.de Its minimal toxicity allows for long-term studies of cell cultures without significantly impacting cell health. stemcell.comstemcell.com

Biofilms are complex communities of microorganisms encased in a self-produced matrix. Assessing the viability of cells within a biofilm is crucial for understanding their resistance and developing effective treatments. Resazurin serves as an effective tool for measuring the metabolic activity within these structures. nih.gov Unlike staining methods that quantify total biomass, the resazurin assay specifically measures living cells capable of metabolic respiration. nih.gov In this application, resazurin is added to the biofilm, and the subsequent production of fluorescent resorufin is measured. nih.gov A blue color indicates a lack of metabolic activity, suggesting dead cells or the absence of a biofilm, whereas a pink, fluorescent color confirms the presence of metabolically active cells. nih.gov This method has been successfully used to monitor the viability of Salmonella biofilms and screen for antibiofilm properties of natural products. nih.gov

Antimicrobial Susceptibility Profiling

The resazurin reduction assay is a common and effective method for determining the susceptibility of various microbes to antimicrobial agents. wikipedia.orgd-nb.info It provides a visual or fluorometric endpoint to assess the inhibition of microbial growth, making it a valuable tool in the search for new antibiotics and in clinical diagnostics. nih.govrsc.org

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The resazurin assay offers a rapid and inexpensive method for determining MIC values. bg.ac.rsresearchgate.net In a typical microdilution format, the microorganism is exposed to serial dilutions of an antimicrobial agent. After an incubation period, resazurin is added. If the bacteria are viable and metabolically active, they will reduce resazurin to pink resorufin. The lowest drug concentration that prevents this color change (i.e., the well remains blue) is recorded as the MIC. bg.ac.rs This approach has shown a significant positive correlation with traditional broth microdilution methods and has been used for various bacteria, including M. tuberculosis and Nocardia spp. d-nb.infobg.ac.rsmdpi.com

Table 1: Conceptual Representation of a Resazurin-Based MIC Assay

| Drug Concentration | Bacterial Growth | Resazurin Reduction | Well Color | MIC Determination |

| High | Inhibited | No | Blue | |

| ↓ | Inhibited | No | Blue | ← MIC |

| ↓ | Not Inhibited | Yes | Pink | |

| Low | Not Inhibited | Yes | Pink | |

| No Drug Control | Uninhibited | Yes | Pink |

Beyond its use as an indicator, resazurin itself has been shown to possess antimicrobial properties against specific pathogens.

Francisella tularensis : Research has revealed that resazurin exhibits a potent bactericidal effect against Francisella tularensis, the causative agent of tularemia. nih.govpatrinum.ch Studies demonstrated that at a concentration of 44 μM, resazurin could reduce the number of viable F. tularensis bacteria by 100-fold after 24 hours. nih.gov Even a lower concentration of 4.4 μM resulted in a 10-fold reduction in bacterial growth. nih.govmedchemexpress.com Interestingly, F. tularensis reduces resazurin to resorufin, and resorufin was also found to be bactericidal against the pathogen, suggesting it may be the biologically active form. nih.govresearchgate.net

Table 2: Bactericidal Effect of Resazurin and Resorufin on Francisella tularensis LVS

| Compound | Concentration | Incubation Time | Result | Reference |

| Resazurin | 44 µM | 24 hours | ~100-fold reduction in viable bacteria | nih.gov |

| Resazurin | 4.4 µM | 24 hours | ~10-fold reduction in viable bacteria | medchemexpress.com |

| Resorufin | 44 µM | 24 hours | Significant reduction in viable bacteria, similar to resazurin | nih.gov |

Neisseria species : Resazurin has also demonstrated antimicrobial activity against Neisseria gonorrhoeae, including strains resistant to multiple antibiotics. mdpi.comnih.gov However, the effectiveness of resazurin can be influenced by environmental factors. For instance, the MIC of resazurin for several N. gonorrhoeae clinical isolates was found to be significantly higher under low oxygen conditions (~2%) compared to atmospheric oxygen levels (~20%). mdpi.comnih.gov This effect was specific to resazurin, as the activity of other antibiotics like tetracycline (B611298) and gentamicin (B1671437) was not similarly affected by oxygen levels. mdpi.comnih.gov Furthermore, the in vivo efficacy of resazurin against N. gonorrhoeae was found to be limited due to its interaction with serum albumin. nih.govresearchgate.net This led to the exploration of resazurin derivatives, such as resorufin pentyl ether, which retain antimicrobial activity in the presence of serum albumin. nih.govresearchgate.net

The application of resazurin for drug susceptibility screening of the protozoan parasite Trichomonas vaginalis has been investigated, but significant challenges were identified. oup.com Assays based on the reduction of resazurin were found to be unreliable for this organism. nih.gov One major issue is that components of the culture medium itself, such as ascorbic acid, can reduce resazurin to fluorescent resorufin even without any viable cells, leading to high background signals and variability. nih.govresearchgate.net

Moreover, researchers discovered that T. vaginalis rapidly metabolizes the intended fluorescent product, resorufin, into the colorless, non-fluorescent dihydroresorufin. oup.comnih.gov This makes the fluorescent signal transient and difficult to measure reliably. oup.comresearchgate.net Consequently, alternative methods have been validated as more suitable for high-throughput screening of T. vaginalis. These include assays based on using resorufin sodium salt directly as the viability probe, as it is stable in the medium and rapidly metabolized by the parasite, or using other fluorescent dyes like propidium (B1200493) iodide. oup.comnih.govbiosynth.comnih.gov

Microorganism Detection and Identification in Research Models

Resorufin sodium salt is the highly fluorescent product resulting from the reduction of the redox indicator dye, resazurin. bertin-bioreagent.com This conversion serves as a fundamental principle for detecting and quantifying viable microorganisms in various research settings. wikipedia.org The non-fluorescent, cell-permeable dye, resazurin, is reduced to the pink, fluorescent resorufin by the metabolic activity of living cells, specifically through reactions associated with respiration. mjima.orgnih.govresearchgate.net This change in fluorescence and color can be measured, providing a quantitative assessment of cell viability and metabolic activity. wikipedia.orgbiotium.com

The core of this detection method lies in the activity of cellular reductases, primarily involving NADH or NADPH, which facilitate the irreversible reduction of blue, non-fluorescent resazurin into the red, highly fluorescent resorufin. wikipedia.orgbiotium.com The intensity of the resulting fluorescent signal is directly proportional to the number of metabolically active cells in the sample. nih.govpromega.es This principle is widely applied in microbiology for its simplicity and sensitivity. mdpi.com

Table 1: Principle of Resorufin-Based Microbial Detection

| Indicator Dye | Reduced Form | Principle of Conversion | Signal | Application |

|---|

Detailed Research Findings

Research has demonstrated the utility of resorufin-based assays across various microbiological research models, from standard microtiter plates to advanced microfluidic systems.

Biofilm Analysis: A significant application is the quantification of viable bacteria within biofilms. nih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, often associated with chronic infections and antibiotic resistance. thermofisher.com Resazurin-based assays allow researchers to measure the metabolic activity of cells within the biofilm, providing a means to assess the efficacy of anti-biofilm agents. mjima.orgnih.gov For instance, a study on Salmonella Enteritidis biofilms utilized resazurin staining to quantify living cells, complementing crystal violet staining which measures total biofilm mass. nih.gov Similarly, the viability of Staphylococcus aureus biofilms has been effectively quantified using resazurin-based reagents, enabling high-throughput screening of antibiotics. thermofisher.com A study testing disinfectants against biofilms of five different bacterial species on various clinical materials used the reduction of resazurin to fluorescent resorufin to quantify the number of active biofilm bacteria. nih.govresearchgate.net

Antimicrobial Susceptibility Testing (AST): The assay is also employed for determining the susceptibility of microorganisms to antimicrobial agents. biosynth.com By measuring the metabolic activity, researchers can determine the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible growth. wikipedia.org This method has been adapted for high-throughput screening platforms. thermofisher.com

Microfluidic and Digital Assays: In recent years, resorufin-based assays have been integrated into droplet microfluidics for high-throughput analysis and single-cell studies. acs.org This technology encapsulates individual bacteria in tiny droplets. Metabolically active bacteria reduce resazurin to resorufin, causing the droplet to fluoresce. rsc.org This allows for rapid digital enumeration of bacteria and antibiotic susceptibility testing. acs.orgrsc.org While resorufin itself can sometimes leak from droplets, studies have shown that derivatives like dodecylresorufin (C12R) can offer higher sensitivity and signal stability over time in these systems. acs.org

Enzyme-Specific Detection: Beyond general metabolic activity, specific resorufin-based probes have been engineered to detect particular bacterial enzymes. Probes responsive to nitroreductase (NTR), an enzyme found in many bacteria, have been developed. researchgate.netmdpi.com These probes consist of a resorufin fluorophore linked to a unit, such as p-nitrobenzyl, that quenches its fluorescence. frontiersin.org In the presence of bacterial nitroreductase, the quenching unit is cleaved, releasing the highly fluorescent resorufin and signaling the presence of the target bacteria. researchgate.netfrontiersin.org This provides a more specific method for bacterial detection and has been used for real-time imaging. researchgate.net

Table 2: Research Applications for Microorganism Detection

| Application | Research Model / Method | Target Microorganisms | Key Findings | Citations |

|---|---|---|---|---|

| Biofilm Quantification | Microtiter plate assay | Salmonella Enteritidis, Staphylococcus aureus, 5 other bacterial species | Resazurin reduction effectively quantifies viable cells in biofilms, enabling high-throughput screening of anti-biofilm compounds. | nih.govnih.govthermofisher.com |

| Antimicrobial Susceptibility | Drug susceptibility screening | Trichomonas vaginalis | Used as a fluorescent dye to screen for drug susceptibilities. | biosynth.com |

| Digital Enumeration & AST | Droplet Microfluidics | Escherichia coli, Enterobacter aerogenes | Encapsulation in droplets allows for rapid quantification and MIC determination based on fluorescence. | acs.orgrsc.org |

| Enzyme-Specific Detection | Fluorescent turn-on probe | Bacteria expressing Nitroreductase (NTR) | NTR-responsive probes release fluorescent resorufin, enabling specific detection and imaging of bacteria. | researchgate.netmdpi.comfrontiersin.org |

| General Viability | Milk quality testing | Bacteria in milk | Historically used to quantify bacterial content in milk via color change. | wikipedia.org |

Probe Design, Synthesis, and Structural Activity Relationships

Synthetic Strategies for Resorufin-Based Fluorescent Probes

The versatility of the resorufin (B1680543) structure allows for various synthetic modifications to create probes tailored for specific applications. These strategies primarily focus on altering the electronic properties of the resorufin core to control its fluorescence.

Derivatization at the 7-Hydroxyl Position (e.g., 7-Alkoxyresorufins)

A common and effective strategy for creating "turn-on" fluorescent probes involves the derivatization of the 7-hydroxyl group of resorufin. azregents.edutandfonline.comresearchgate.netresearchgate.net This functionalization effectively quenches the fluorescence of the resorufin core. researchgate.netnih.goveresearchco.com The synthesis of these 7-alkoxyresorufins is typically achieved by treating the sodium salt of resorufin with various alkyl halides. azregents.edutandfonline.com This straightforward alkylation reaction provides a library of probes where the choice of the alkyl group can be tailored to respond to specific enzymatic activities, such as those of cytochrome P450 enzymes. nih.gov For instance, the O-dealkylation of these substrates by microsomal monooxygenases releases the highly fluorescent resorufin molecule. tandfonline.com

A specific example is the synthesis of 7-(2-bromoethoxy)-3H-phenoxazin-3-one, where resorufin is reacted with 1,2-dibromopropane (B165211) in the presence of potassium carbonate in dimethylformamide (DMF). eresearchco.com Another approach involves the reaction of resorufin with a Boc-protected 3-bromopropyl amine in the presence of cesium carbonate to yield an intermediate that can be further modified. nih.gov These methods highlight the adaptability of the 7-hydroxyl position for creating a diverse range of fluorescent probes.

Introduction of Protecting Groups (e.g., Phosphinothioates)

The introduction of specific protecting groups that can be selectively cleaved by a target analyte is another key synthetic strategy. Phosphinothioates have emerged as effective protecting groups for the phenolic hydroxyl of resorufin. rsc.org These groups can be readily introduced and are selectively deprotected in the presence of specific ions like Hg2+. rsc.org

The synthesis of a resorufin-based probe with a phosphinothioate protecting group, referred to as MP-1, involves the reaction of resorufin sodium salt with dimethylthiophosphinoyl chloride in N,N-dimethylformamide (DMF) with triethylamine (B128534) (TEA) as a base. rsc.org This reaction yields the probe where the phosphinothioate group masks the fluorescence of resorufin. rsc.org The deprotection is triggered by the presence of Hg2+, which induces hydrolysis of the phosphinothioate, releasing the fluorescent resorufin. rsc.org This strategy provides a selective and sensitive method for detecting specific metal ions. The synthesis of other organophosphorus compounds like phosphorothioates and phosphonothioates can also be achieved through robust methodologies, expanding the toolbox for probe design. ucc.iemdpi.com

Multi-functional and Dual-Caged Probe Synthesis

To enhance the sensitivity and specificity of detection, more complex probe designs involving multiple functionalities or dual-caging strategies have been developed. nih.gov A dual-caged probe, for instance, requires two sequential activation steps to release the fluorophore, leading to a lower background signal and improved detection sensitivity. nih.govsemanticscholar.org

An example of a dual-caged probe is the N-cephalosporin caged 3,7-diesterphenoxazine probe, named CDA. nih.gov The synthesis of CDA starts from resazurin (B115843) sodium salt, which is first reduced and acetylated to form a diester derivative (DARR). nih.govresearchgate.net This intermediate is then conjugated to an oxidized cephalosporin (B10832234) chloride via a self-immolative linker. nih.govresearchgate.net The resulting probe, CDA, is activated first by β-lactamases, which cleave the cephalosporin moiety, followed by hydrolysis of the ester groups by esterases, and finally oxidation to produce the highly fluorescent resorufin. nih.gov This multi-step activation mechanism ensures that the fluorescence signal is only generated in the presence of both enzymatic activities, making it highly specific for detecting lactam-resistant bacteria. nih.gov

Conjugation to Nanomaterials (e.g., Graphene Oxide)

The conjugation of resorufin to nanomaterials like graphene oxide (GO) offers another avenue for probe design, leveraging the unique properties of these materials, such as their high surface area and fluorescence quenching abilities. researcher.liferesearchgate.netnih.govhkmu.edu.hkthno.org GO can act as an efficient quencher for the fluorescence of resorufin when they are in close proximity. researchgate.netnih.gov

The synthesis of a resorufin-graphene oxide conjugate can be achieved through both non-covalent and covalent bonding. researchgate.net For covalent attachment, GO is first functionalized to introduce carboxylic acid groups (GO-COOH). thno.org Subsequently, resorufin can be linked to these groups. researchgate.net The fluorescence of the covalently linked resorufin is completely quenched by the GO sheet. researchgate.netnih.gov This "OFF" state can be switched to an "ON" state by the addition of an analyte, such as hydrazine (B178648), which can cleave the linker and release the fluorescent resorufin. researchgate.netnih.govhkmu.edu.hk This strategy provides a platform for developing "OFF-ON" fluorescent probes with high sensitivity.

Structure-Activity Relationship (SAR) Studies of Resorufin Scaffolds

Understanding the relationship between the chemical structure of resorufin derivatives and their fluorescent properties and reactivity is crucial for the rational design of new and improved probes.

Impact of Substitutions on Fluorescent Properties and Reactivity

Modifications to the resorufin core structure can significantly impact its photophysical properties and its reactivity towards target analytes. researchgate.netnih.govrsc.org The introduction of different substituents can alter the electron density of the phenoxazine (B87303) ring system, thereby influencing the absorption and emission wavelengths, fluorescence quantum yield, and the reactivity of the probe. rsc.orgbohrium.com

For example, the substitution at the 7-hydroxyl group is a well-established method to quench the fluorescence of resorufin. researchgate.netnih.gov The nature of the substituent determines the mechanism and selectivity of the probe's activation. For instance, the introduction of an iodinated resorufin derivative can lead to a photosensitizer that generates singlet oxygen upon activation. nih.gov

Furthermore, substitutions at other positions on the resorufin ring can also modulate its properties. Theoretical studies on fluorinated resazurin and resorufin derivatives have shown that the position of fluorine substitution can influence the fluorescence spectra. mdpi.com While these substitutions may not significantly alter the redox properties, they can cause a bathochromic (red) shift in the fluorescence emission. mdpi.com For example, monofluorinated resorufin derivatives show slight shifts in their calculated fluorescence spectra compared to the parent resorufin. mdpi.com These subtle changes can be exploited to fine-tune the optical properties of the probes for specific applications. The exploration of structure-activity relationships has also led to the discovery of resorufin analogues with novel biological activities. researchgate.net

Optimization for Specific Analyte Recognition and Selectivity

The optimization of resorufin-based probes for recognizing specific analytes is a cornerstone of their development. The fundamental design strategy often involves modifying the phenolic hydroxyl group of the resorufin molecule. This modification typically quenches the molecule's inherent fluorescence. The probe is then engineered so that a specific interaction with the target analyte cleaves this modification, liberating the highly fluorescent resorufin molecule in a "turn-on" response. researchgate.netresearchgate.net This approach ensures a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the analyte.

A prime example of this strategy is the design of probes for mercury(II) ions (Hg²+). Researchers have synthesized resorufin derivatives where a vinyl ether group is attached to the resorufin core. mdpi.comeresearchco.com This precursor probe is essentially non-fluorescent. In the presence of Hg²+, a mercury-triggered cleavage of the vinyl ether moiety occurs, releasing free resorufin and causing a significant enhancement in fluorescence intensity at approximately 585 nm. mdpi.com This method is highly selective for Hg²+ over other competing metal ions. mdpi.comeresearchco.com The synthesis for such a probe involves a two-step process: first, the reaction of resorufin's hydroxy group with a compound like 1,2-dibromoethane, followed by an elimination reaction to create the vinylic ether recognition unit. mdpi.com

Beyond ions, this optimization principle extends to biological molecules. By conjugating specific enzyme substrates to resorufin's hydroxyl group, probes can be created to detect enzymatic activity. For instance, resorufin arachidonate (B1239269) was synthesized to detect cytosolic phospholipase A₂, an enzyme that preferentially cleaves arachidonic acid. nih.gov Similarly, quantitative structure-activity relationship (QSAR) studies on a series of 7-n-alkoxyresorufins have shown that varying the length of the alkyl chain impacts the probe's selectivity for different cytochrome P450 (CYP) enzymes, such as those in the CYP1A and CYP2B families. tandfonline.com A quadratic relationship was observed between the lipophilicity of the compound and its interaction with CYP2B enzymes, indicating an optimal alkyl chain length for fitting within the enzyme's active site. tandfonline.com

Table 1: Optimization of Resorufin Probes for Analyte Selectivity

| Target Analyte | Recognition Moiety (Masking Group) | Activation Mechanism | Reference |

|---|---|---|---|

| Mercury (II) (Hg²⁺) | Vinyl ether | Hg²⁺-promoted hydrolysis of the ether linkage | mdpi.comeresearchco.com |

| Cytosolic Phospholipase A₂ (cPLA₂) | Arachidonate | Enzymatic cleavage of the ester bond | nih.gov |

| Cytochrome P450 Enzymes (CYP1A, CYP2B) | n-Alkoxy chains (e.g., methoxy, pentoxy) | Enzymatic O-dealkylation | tandfonline.com |

Development of Specialized Resorufin Derivatives

To meet the demands of advanced biological assays and imaging techniques, specialized derivatives of resorufin have been developed. These derivatives possess unique properties that enhance their performance in specific contexts, such as microfluidic systems and experiments requiring precise spatial and temporal control.

Dodecylresorufin for Enhanced Performance in Microfluidic Assays

To address this critical issue, dodecylresorufin (C12R) was developed. acs.orgnih.gov As a more lipophilic derivative of resorufin, C12R is produced from its precursor, C12-resazurin. This modification significantly enhances its retention within the aqueous droplets. rsc.orgichf.edu.pl Studies have demonstrated that C12R is a superior alternative to conventional resorufin for monitoring bacterial metabolism and viability in microdroplets. acs.orgnih.govrsc.org It provides a more stable fluorescent signal over time and maintains a higher signal-to-noise ratio, leading to better accuracy with increased true-positive and true-negative rates. acs.orgichf.edu.pl The ability of C12R to better differentiate bacteria-containing droplets over extended periods opens possibilities for assays with wider detection windows or multiple time-point measurements. acs.org

Table 2: Comparison of Resorufin and Dodecylresorufin in Droplet Microfluidic Assays

| Feature | Standard Resorufin | Dodecylresorufin (C12R) | Advantage of C12R | Reference |

|---|---|---|---|---|

| Droplet Retention | Prone to leakage | Stably maintained in droplets | Prevents signal averaging and cross-talk | acs.orgrsc.orgichf.edu.pl |

| Signal Stability | Decreases over time | Stable over longer intervals | Allows for longer experiments and broader detection windows | acs.orgichf.edu.pl |

| Signal-to-Noise Ratio (SNR) | Lower | Higher | Improved detection sensitivity | acs.orgichf.edu.pl |

| Assay Accuracy | Lower | Higher (increased true-positive/negative rates) | More reliable and precise quantification | acs.org |

| Detection Time | Faster initial signal | Slower initial signal | N/A | rsc.org |

Photoactivatable Derivatives for Spatiotemporal Control

For advanced biological imaging, controlling when and where a fluorescent signal is produced is crucial. Photoactivatable derivatives of resorufin, also known as "caged" resorufins, are designed for this purpose. researchgate.netresearchgate.net These probes are chemically modified with a photolabile protecting group that renders them non-fluorescent. researchgate.netnih.gov

A common strategy involves attaching an o-nitrobenzyl group to the hydroxyl moiety of resorufin. researchgate.net The resulting molecule is inactive. However, upon irradiation with a specific wavelength of light (e.g., UV light at 365 nm), the o-nitrobenzyl group is cleaved, releasing the un-caged, fluorescent resorufin molecule. researchgate.netresearchgate.net This process of photo-uncaging provides precise spatiotemporal control over fluorescence activation. rsc.org This technology has been instrumental in studying dynamic cellular processes. For example, by conjugating a photoactivatable resorufin derivative to tubulin, researchers were able to study the active migration of microtubules during mitosis in real-time. researchgate.net The development of these derivatives allows for the activation of small populations of fluorescent markers, enabling dynamic imaging with high resolution. researchgate.net

Table 3: Examples of Photoactivatable Strategies for Fluorophores

| Caging Group | Activation Method | Result | Application | Reference |

|---|---|---|---|---|

| o-Nitrobenzyl | Irradiation with UV light (e.g., 365 nm) | Cleavage of the caging group, releasing the active fluorophore | Spatiotemporal control of fluorescence for dynamic imaging (e.g., microtubule tracking) | researchgate.netresearchgate.net |

| Azide (B81097) | Irradiation at an activating wavelength | Cleavage of the azide group to generate an emissive product | Irreversible fluorescence activation for tracking and imaging | researchgate.net |

Advanced Spectroscopic and Imaging Techniques Utilizing Resorufin

Fluorescence Microscopy and Imaging Applications

Resorufin's intense fluorescence is readily harnessed for fluorescence microscopy, enabling the visualization of dynamic processes within cells and organisms.

In Situ Visualization of Cellular Processes

Furthermore, specific enzyme activities can be monitored in situ. For example, the ethoxyresorufin-O-deethylase (EROD) activity of cytochrome P450 enzymes, such as CYP1A1, can be measured in single living cells. nih.gov The substrate, 7-ethoxyresorufin, is converted to the fluorescent product resorufin (B1680543), and the resulting increase in fluorescence intensity can be quantified to determine enzyme activity. nih.gov This allows for the study of enzyme kinetics and the effects of inhibitors on a single-cell level. nih.gov

Imaging of Specific Biogenic Molecules within Living Cells

Resorufin-based fluorescent probes have been developed to detect and image a variety of specific biogenic molecules within living cells. bohrium.com These probes are designed to react with a target molecule, leading to the release of resorufin and a subsequent increase in fluorescence.

One significant application is the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). bohrium.comtargetmol.com For example, the Amplex Red assay utilizes the horseradish peroxidase (HRP)-catalyzed oxidation of the non-fluorescent Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent resorufin in the presence of hydrogen peroxide (H₂O₂). mdpi.comnih.govnih.gov This allows for the sensitive detection and quantification of H₂O₂ released from cells or generated in enzyme-coupled reactions. mdpi.comnih.govnih.govmdpi.com

Probes have also been designed to visualize biogenic amines, which are important signaling molecules. rsc.orgnih.gov A resorufin-based probe can undergo a nucleophilic substitution reaction with biogenic amines, releasing resorufin and producing a strong fluorescent signal. rsc.orgnih.gov This enables the imaging of biogenic amines in living cells with good selectivity and rapid response. rsc.orgnih.gov

The table below summarizes some examples of resorufin-based probes for imaging biogenic molecules.

| Probe Type | Target Molecule | Principle of Detection | Reference |

| Amplex Red | Hydrogen Peroxide (H₂O₂) | HRP-catalyzed oxidation to resorufin | mdpi.com, nih.gov, nih.gov |

| Resorufin-based probe | Biogenic Amines | Nucleophilic substitution releasing resorufin | rsc.org, nih.gov |

Functional Visualization in Model Organisms (e.g., Schistosoma mansoni, Zebrafish)

The applications of resorufin extend to functional imaging in whole organisms, providing insights into physiological processes in real-time.

In the parasitic flatworm Schistosoma mansoni, resorufin has been used as a fluorescent marker to visualize the excretory system. nih.govcambridge.orgcambridge.org Resorufin, a potential substrate for P-glycoprotein drug efflux pumps, diffuses into the schistosome and is concentrated in the excretory tubules in an energy-dependent manner before being expelled. nih.govcambridge.org This technique has enabled the study of the function of the protonephridial system, which was previously difficult to investigate. nih.govcambridge.orgcambridge.org Researchers have used this method to assess the effects of various modulators on excretory function. nih.govcambridge.org For instance, the excretory activity of praziquantel-susceptible and -resistant S. mansoni isolates has been compared using resorufin labeling. researchgate.net

In zebrafish, a popular vertebrate model organism, resorufin-based probes have been successfully employed for in situ imaging. rsc.orgnih.gov For instance, a fluorescent probe for biogenic amines was used to visualize these molecules in zebrafish larvae. rsc.orgnih.govdntb.gov.uaresearchgate.net The probe's low cytotoxicity and good membrane permeability make it suitable for in vivo applications. rsc.orgnih.gov Additionally, the conversion of resazurin (B115843) to resorufin has been validated as a metabolic assay in both larval and adult zebrafish, allowing for the non-invasive assessment of metabolic changes in response to various stimuli. nih.gov

Flow Cytometry for Cellular Analysis

Resorufin and its precursors are valuable reagents in flow cytometry for the analysis of cellular functions on a single-cell basis. The reduction of resazurin to resorufin can be used to assess cell viability and metabolic activity in large cell populations. biotium.com However, the product of resazurin reduction, resorufin, can leak from viable cells. thermofisher.com

To address this, a lipophilic derivative, C₁₂-resazurin, has been developed. thermofisher.com The product of its reduction, C₁₂-resorufin, is better retained within individual cells, enabling more accurate flow cytometric analysis of cell metabolism and viability. thermofisher.com This allows for the high-throughput screening of cell populations and the identification of subpopulations with different metabolic states.

Microplate Reader-Based High-Throughput Screening Platforms

The fluorescence of resorufin is well-suited for high-throughput screening (HTS) assays performed in microplate format. nih.gov The shift from a non-fluorescent or weakly fluorescent substrate to the highly fluorescent resorufin provides a robust signal for detecting enzymatic activity or cell viability.

Resorufin-based assays have been developed for screening large compound libraries for potential inhibitors or activators of various enzymes. nih.gov For example, a fluorogenic substrate, resorufin-α-D-glucopyranoside, was developed for a high-throughput screening assay for α-glucosidase, an enzyme implicated in Pompe disease. nih.govresearchgate.net This assay was miniaturized to a 1536-well plate format, demonstrating its suitability for large-scale screening. nih.gov

Similarly, resazurin-based assays are widely used for HTS of antimicrobial compounds. nih.govbmglabtech.com The metabolic activity of bacteria reduces resazurin to the fluorescent resorufin, and compounds that inhibit bacterial growth will prevent this conversion. nih.govbmglabtech.com This provides a simple and cost-effective method for identifying new antibiotics. nih.govbmglabtech.com

The table below provides examples of resorufin-based HTS assays.

| Assay Type | Target | Application | Reference |

| α-Glucosidase Assay | α-Glucosidase | Pompe disease drug discovery | nih.gov, researchgate.net |

| Antibacterial Assay | Bacteria (e.g., Klebsiella pneumoniae, Staphylococcus aureus) | Antibiotic discovery | nih.gov, bmglabtech.com |

Single-Molecule Enzyme Kinetics and Heterogeneity Studies

Resorufin's high fluorescence quantum yield makes it an excellent reporter for studying the kinetics of single enzyme molecules. These studies provide insights into the dynamic nature of enzymes and can reveal conformational changes and heterogeneities that are averaged out in bulk measurements. semi.ac.cnplos.orgnih.gov

In a typical single-molecule enzyme assay, a non-fluorescent substrate is converted into the fluorescent resorufin by a single enzyme molecule confined in a small volume, such as a microwell or a droplet. semi.ac.cnplos.orgnih.gov The resulting bursts of fluorescence are detected and analyzed to determine the turnover rate of the individual enzyme.

For example, the kinetics of single β-galactosidase molecules have been studied using the fluorogenic substrate resorufin-β-D-galactopyranoside. semi.ac.cnplos.orgnih.gov These studies have revealed that individual enzyme molecules can exhibit different activity states and that their catalytic rates can fluctuate over time. semi.ac.cnplos.org By observing the activity of single enzyme molecules, researchers can gain a deeper understanding of the mechanisms of enzyme catalysis and inhibition. nih.gov

Furthermore, single-molecule fluorescence spectroscopy has been used to study the conformational dynamics of enzymes during the catalytic cycle. acs.orgnih.gov For instance, the horseradish peroxidase (HRP)-catalyzed oxidation of Amplex Red to resorufin has been used as a model system to probe the release of the fluorescent product from the enzyme's active site. acs.orgnih.gov

The table below highlights key aspects of single-molecule studies using resorufin.

| Enzyme | Substrate | Key Findings | Reference |

| β-Galactosidase | Resorufin-β-D-galactopyranoside | Heterogeneity in enzyme activity, dynamic fluctuations in catalytic rates | semi.ac.cn, plos.org, nih.gov, pnas.org |

| Horseradish Peroxidase (HRP) | Amplex Red | Conformational dynamics during product release | acs.org, nih.gov |

Electrochemical Microscopy with Fluorogenic Indicators

Fluorescence-Enabled Electrochemical Microscopy (FEEM) is an innovative imaging technique that translates electrochemical signals into optical signals. This method utilizes a closed bipolar electrode to couple a non-fluorogenic redox reaction of interest with a separate fluorogenic reaction. The intensity of the resulting fluorescence can then be monitored using standard fluorescence microscopy, providing a visual representation of the electrochemical process.

The core of this technique lies in the use of fluorogenic indicators that change their fluorescent properties upon an electrochemical reaction. A key example is the electrochemical oxidation of the non-fluorescent dihydroresorufin to the intensely fluorescent resorufin. researchgate.netnih.gov This reaction allows for the study of cathodic reactions at one pole of the bipolar electrode by observing the fluorescence generated at the other pole. researchgate.netnih.gov Conversely, the reduction of the weakly fluorescent resazurin to resorufin can be employed to investigate analyte oxidation reactions, such as that of dopamine (B1211576) or hydrogen peroxide. researchgate.netnih.govacs.org

The use of dihydroresorufin as a fluorogenic indicator in FEEM offers notable advantages over resazurin. nih.govacs.org Specifically, dihydroresorufin provides an improved temporal response and significantly reduces the diffusional broadening of the fluorescent signal. nih.govacs.org This leads to sharper and more accurate imaging of electrochemical events. Research has demonstrated a direct correlation between the fluorescence intensity of the generated resorufin and the electrochemical oxidation current during potential sweep experiments. researchgate.netnih.gov This relationship enables the quantitative detection of analytes. For instance, FEEM has been successfully used to quantify the reduction of ferricyanide (B76249) at an ultramicroelectrode with a detection limit of approximately 100 μM. researchgate.netnih.gov

| Parameter | Value | Analyte/Indicator | Reference |

| Technique | Fluorescence-Enabled Electrochemical Microscopy (FEEM) | - | researchgate.netnih.gov |

| Fluorogenic Indicator | Dihydroresorufin | - | researchgate.netnih.gov |

| Product | Resorufin | - | researchgate.netnih.gov |

| Analyte Detected | Ferricyanide (Fe(CN)63-) | - | researchgate.netnih.gov |

| Detection Limit | approx. 100 μM | Ferricyanide | researchgate.netnih.gov |

| Electrode | 25 μm ultramicroelectrode | - | researchgate.netnih.gov |

Integration with Droplet Microfluidics for High-Throughput Bacterial Assays

Droplet microfluidics has emerged as a powerful platform for high-throughput screening and analysis in microbiology. This technology enables the encapsulation of single or multiple cells within picoliter to nanoliter-sized aqueous droplets suspended in an immiscible oil phase. When combined with resorufin-based fluorogenic assays, it allows for the rapid and sensitive detection and quantification of viable bacteria.

In these assays, a non-fluorescent substrate is introduced into the droplets containing the bacteria. Viable bacteria metabolically convert this substrate into the highly fluorescent resorufin, causing the droplets to light up. acs.orgrhhz.net A commonly used substrate is resazurin, which is reduced by aerobic organisms to resorufin, serving as a universal viability indicator. acs.org This method has been applied to a variety of microbiological studies, including the detection and identification of bacteria, antibiotic susceptibility testing, and monitoring of microbial growth. acs.org

A significant challenge in resorufin-based droplet microfluidic assays is the leakage of the fluorescent dye from positive (bacteria-containing) droplets into the surrounding oil phase and neighboring negative (empty) droplets. acs.orgnih.gov This leakage leads to a decrease in the signal-to-noise ratio and can result in inaccurate quantification. To address this issue, a modified version of resorufin, dodecylresorufin (C12R), has been developed. acs.orgnih.gov The addition of a dodecyl chain makes the molecule more lipophilic, thereby reducing its leakage from the aqueous droplets.

Comparative studies have shown that C12R significantly outperforms conventional resorufin in droplet-based bacterial assays. acs.orgnih.gov While the initial fluorescence increase from resorufin may be faster, C12R provides a more stable signal over extended periods. rsc.org This stability results in a higher signal-to-noise ratio, improved sensitivity, and greater specificity over time. acs.orgnih.gov For example, in assays with E. coli and E. aerogenes, droplets containing resorufin could be distinguished from the background after 3-4 hours, whereas C12R required 4-5 hours. acs.org However, the sustained signal from C12R makes it more suitable for a broader range of bacteria, including slow-growing species. rsc.org

| Parameter | Resorufin | Dodecylresorufin (C12R) | Bacteria | Reference |

| Signal Stability | Prone to leakage | More stable, less leakage | - | acs.orgnih.govrsc.org |

| Time to Distinguish Positive Droplets | 4 hours | 5 hours | E. coli | acs.org |

| Time to Distinguish Positive Droplets | 3 hours | 4 hours | E. aerogenes | acs.org |

| Signal-to-Noise Ratio | Lower over time | Higher, maintained over time | - | acs.orgnih.gov |

| Sensitivity | Decreases due to leakage | Higher | - | acs.orgnih.gov |

| Specificity | Decreases due to leakage | Higher | - | acs.orgnih.gov |

Challenges and Considerations in Resorufin Based Research Methodologies

Assay Interference and Background Fluorescence Mitigation Strategies

A primary challenge in employing resorufin-based assays is managing interference that can lead to erroneous measurements. Background fluorescence, from either the sample matrix or the assay components, can mask the resorufin (B1680543) signal.

Compounds within biological samples that absorb light or fluoresce in the same spectral range as resorufin are a frequent source of interference. nih.gov For example, common components of cell culture media like phenol (B47542) red and riboflavin (B1680620) can create high background signals. To counteract this, researchers often opt for phenol red-free media or conduct control experiments using only the media to subtract this background fluorescence.